molecular formula C10H10N2O3 B14571408 Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 61354-75-4

Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B14571408
CAS No.: 61354-75-4
M. Wt: 206.20 g/mol
InChI Key: PHYSWQGWYHJOTI-UHFFFAOYSA-N
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Description

Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a pyrazole ring, both of which are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde derivatives . This reaction is often carried out under mild conditions using common organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted furan and pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of the furan and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

61354-75-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-12-9(10(13)14-2)7(6-11-12)8-4-3-5-15-8/h3-6H,1-2H3

InChI Key

PHYSWQGWYHJOTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CO2)C(=O)OC

Origin of Product

United States

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